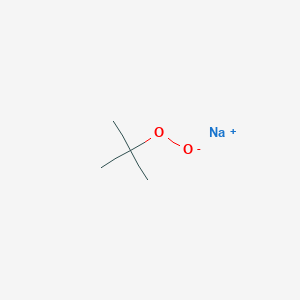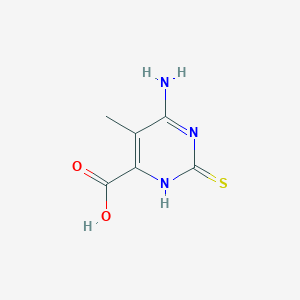
4-Nitrosopyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrosopyridine 1-oxide (4-NOPO) is a nitrosating agent that has been widely used in the field of chemical research due to its unique chemical properties. As a nitrosating agent, 4-NOPO is capable of introducing a nitroso group (-NO) into various organic compounds, which has led to its use in the synthesis of a wide range of chemical compounds. In
Mecanismo De Acción
The mechanism of action of 4-Nitrosopyridine 1-oxide involves the transfer of a nitroso group to a target molecule, which can result in the formation of a nitrosamine. Nitrosamines are known to be potent carcinogens, and as such, the use of 4-Nitrosopyridine 1-oxide in chemical research requires careful consideration and appropriate safety measures.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Nitrosopyridine 1-oxide are not well understood, and further research is needed to fully elucidate its effects on living organisms. However, it is known that exposure to nitrosamines can lead to the development of cancer, and as such, the use of 4-Nitrosopyridine 1-oxide in chemical research requires appropriate safety measures to minimize the risk of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Nitrosopyridine 1-oxide in chemical research is its ability to introduce a nitroso group into various organic compounds under mild conditions. Additionally, 4-Nitrosopyridine 1-oxide is a relatively inexpensive reagent, making it a cost-effective option for chemical synthesis. However, the use of 4-Nitrosopyridine 1-oxide requires appropriate safety measures to minimize the risk of exposure to nitrosamines, which are known to be potent carcinogens.
Direcciones Futuras
There are several future directions for research involving 4-Nitrosopyridine 1-oxide. One area of interest is the development of new analytical methods for the detection of nitroso compounds. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of 4-Nitrosopyridine 1-oxide, as well as its potential role in the development of cancer. Finally, the use of 4-Nitrosopyridine 1-oxide in chemical synthesis may be further optimized through the development of new reaction conditions and the exploration of its use in the synthesis of new chemical compounds.
Métodos De Síntesis
The synthesis of 4-Nitrosopyridine 1-oxide involves the reaction of sodium nitrite with pyridine in the presence of an acid catalyst. The reaction proceeds through the formation of a nitrous acid intermediate, which then reacts with pyridine to form 4-Nitrosopyridine 1-oxide. The reaction can be carried out under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
4-Nitrosopyridine 1-oxide has been widely used in chemical research due to its ability to introduce a nitroso group into various organic compounds. This has led to its use in the synthesis of a wide range of chemical compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, 4-Nitrosopyridine 1-oxide has been used in the study of the mechanisms of nitrosation reactions, as well as in the development of new analytical methods for the detection of nitroso compounds.
Propiedades
Número CAS |
13673-29-5 |
|---|---|
Nombre del producto |
4-Nitrosopyridine 1-oxide |
Fórmula molecular |
C5H4N2O2 |
Peso molecular |
124.1 g/mol |
Nombre IUPAC |
4-nitroso-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H4N2O2/c8-6-5-1-3-7(9)4-2-5/h1-4H |
Clave InChI |
XCDZOYYDXOVSBF-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC=C1N=O)[O-] |
SMILES canónico |
C1=C[N+](=CC=C1N=O)[O-] |
Otros números CAS |
13673-29-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)


![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)

